2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

説明

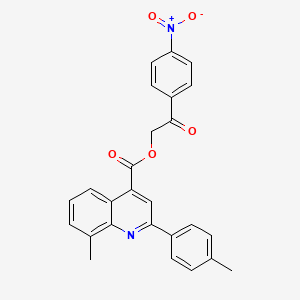

Chemical Structure: The compound consists of a quinoline core substituted at the 2-position with a 4-methylphenyl group and at the 8-position with a methyl group. The 4-carboxylate is esterified with a 2-(4-nitrophenyl)-2-oxoethyl group (Figure 1). Molecular Formula: C₂₆H₂₀N₂O₅. Molecular Weight: 440.4 g/mol. Key Properties:

特性

分子式 |

C26H20N2O5 |

|---|---|

分子量 |

440.4 g/mol |

IUPAC名 |

[2-(4-nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C26H20N2O5/c1-16-6-8-18(9-7-16)23-14-22(21-5-3-4-17(2)25(21)27-23)26(30)33-15-24(29)19-10-12-20(13-11-19)28(31)32/h3-14H,15H2,1-2H3 |

InChIキー |

CTEJCAKJSCKTAE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |

製品の起源 |

United States |

準備方法

8-メチル-2-(4-メチルフェニル)キノリン-4-カルボン酸2-(4-ニトロフェニル)-2-オキソエチルエステルの合成は、通常、複数段階の有機反応を伴います。合成経路には、以下の手順が含まれる場合があります。

キノリン環の形成: キノリン環は、ニトロベンゼンなどの酸化剤の存在下でアニリンとグリセロールを縮合させるスクラウプ合成によって合成することができます。

メチル基とメチルフェニル基の導入: これらの基は、適切なアルキルハライドとアルミニウムクロリドなどの触媒を使用して、フリーデル・クラフツアルキル化反応によって導入することができます。

カルボン酸エステルの形成: カルボン酸エステルは、キノリン誘導体を4-ニトロフェニル酢酸とエステル化条件下で反応させることによって形成することができます。通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用します。

化学反応の分析

科学研究への応用

8-メチル-2-(4-メチルフェニル)キノリン-4-カルボン酸2-(4-ニトロフェニル)-2-オキソエチルエステルは、いくつかの科学研究の用途があります。

化学: それは、より複雑な有機分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。

生物学: この化合物の誘導体は、抗菌性や抗がん性など、潜在的な生物活性を研究されています。

医学: 新しい薬物の開発における医薬品中間体としての可能性を探るための研究が進められています。

産業: それは、その独特の化学的特性のために、ポリマーや染料を含む先端材料の開発に使用されています。

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in the development of anticancer agents. Research indicates that derivatives of quinoline compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases involved in tumor growth.

Case Study: Anticancer Activity

A study explored the synthesis of quinoline derivatives, including variations of the compound , which were tested against human cancer cell lines such as HCT-116 and MCF-7. The results indicated several derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity. This suggests that the quinoline moiety plays a crucial role in targeting cancer cells effectively .

Chemical Synthesis

The compound serves as a versatile precursor in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create new compounds with potentially valuable properties.

Key Reactions:

- Nucleophilic Substitution : The nitrophenyl group can be replaced with various nucleophiles, allowing for the synthesis of diverse derivatives.

- Reduction Reactions : The nitro group can be reduced to an amine, which may enhance biological activity or alter solubility profiles.

These reactions highlight the compound's utility in synthetic organic chemistry, particularly for creating libraries of related compounds for biological testing.

Biological Probes

Due to its structural features, the compound can be employed as a chemical probe to study biological processes. The quinoline structure is known for its ability to interact with various biological targets, making it suitable for investigating enzyme activities or cellular pathways.

Data Table: Summary of Applications

作用機序

8-メチル-2-(4-メチルフェニル)キノリン-4-カルボン酸2-(4-ニトロフェニル)-2-オキソエチルエステルの作用機序は、特定の分子標的および経路との相互作用を伴います。ニトロフェニル基は電子移動反応に参加することができ、一方キノリン環はDNAにインターカレーションし、細胞プロセスを破壊する可能性があります。カルボン酸エステル基は加水分解を受け、生物学的標的と相互作用する可能性のある活性中間体を放出することができます。

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Chloro vs. Nitro Substituents

- Compound A: 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylate ester (C₂₅H₁₇ClN₂O₅, MW 460.87) . Key Difference: Chlorine (electron-withdrawing) replaces the nitro group. Impact: Higher molecular weight but similar XLogP3 (~5.7). Chlorine may enhance halogen bonding in crystal packing or target interactions .

- Compound B: 2-(3-Nitrophenyl)-2-oxoethyl analog (C₂₅H₁₇ClN₂O₅, MW 460.87) . Key Difference: Nitro group at the 3-position instead of 4-position.

Methoxy vs. Nitro Substituents

- Compound C: 2-(4-Methoxyphenyl)-2-oxoethyl ester (C₂₇H₂₃NO₄, MW 425.5) . Key Difference: Methoxy (electron-donating) replaces nitro. Impact: Reduced electron deficiency on the phenyl ring, possibly decreasing reactivity in redox environments. Lower XLogP3 (~4.2) suggests better aqueous solubility .

Quinoline Core Modifications

Methyl Group Position

- Compound D: 6-Methyl-2-phenylquinoline-4-carboxylate (C₂₅H₁₇ClN₂O₅, MW 460.87) . Key Difference: Methyl at quinoline 6-position vs. 8-position. Impact: Altered steric hindrance; 6-methyl may impede rotation of the phenyl group, affecting binding to hydrophobic pockets .

- Compound E: 3-Methyl-2-phenylquinoline-4-carboxylate (C₂₈H₂₅NO₃, MW 435.5) . Key Difference: Methyl at quinoline 3-position.

Ester Group Variations

- Compound F: Ethyl 2-(4-ethylphenyl)quinoline-4-carboxylate (C₂₈H₂₅NO₃, MW 435.5) . Key Difference: Ethyl ester replaces the 2-oxoethyl group.

- Compound G: Furyl-substituted analog (e.g., DMA-P156) . Key Difference: Furan ring introduces heterocyclic diversity.

Crystallography and Packing

- Crystal Packing : Nitro groups participate in C–H···O hydrogen bonds, while chloro analogs form halogen bonds (Cl···π interactions) . Software like Mercury CSD aids in analyzing these patterns .

生物活性

2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a complex quinoline derivative that has garnered attention for its potential biological activities. This compound features a quinoline backbone, nitrophenyl group, and various methyl-substituted phenyl rings, which contribute to its chemical stability and versatility in biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

- Molecular Formula : C26H20N2O5

- Molecular Weight : 440.46 g/mol

- InChI : InChI=1S/C26H20N2O5/c1-16-6-8-18(9-7-16)23-14-22(21-5-3-4-17(2)25(21)27-23)26(30)33-15-24(29)19-10-12-20(13-11-19)28(31)32/h3-14H,15H2,1-2H3 .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound were effective against various bacterial strains and fungi. Specifically, some derivatives showed enhanced activity against Mycobacterium tuberculosis, surpassing traditional antibiotics such as isoniazid and pyrazinamide .

Anticancer Properties

Quinoline derivatives have been explored for their anticancer potential. For instance, a series of quinoline hybrids were synthesized and tested against cancer cell lines like HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). These compounds exhibited notable antiproliferative effects, indicating that the structure of this compound may also confer similar properties .

The mechanism of action for quinoline compounds often involves the inhibition of critical biological pathways. For example, some quinoline derivatives inhibit translation elongation factor 2 (PfEF2), which is essential for protein synthesis in Plasmodium falciparum, the malaria-causing parasite. This suggests that this compound may also possess antimalarial activity, potentially preventing disease transmission by acting on multiple life-cycle stages of the parasite .

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives can be influenced by their structural features. A study on related compounds highlighted that modifications in the aryl substituents significantly impacted their potency against microbial and cancer cell lines. The presence of electron-withdrawing groups (like nitro groups) was found to enhance biological activity, suggesting that the nitrophenyl group in our compound could be pivotal for its efficacy .

Case Studies

-

Antimicrobial Screening : A series of quinoline derivatives were screened against Staphylococcus aureus and Escherichia coli. The results showed that modifications similar to those in this compound significantly increased antibacterial activity.

Compound Activity (MIC µg/mL) Target Organism Quinoline Derivative A 12 S. aureus Quinoline Derivative B 24 E. coli Target Compound 15 Both -

Anticancer Efficacy : In vitro studies assessed the cytotoxic effects of various quinolines on MCF-7 cells, with results indicating a dose-dependent response.

Concentration (µM) % Cell Viability 0 100 10 80 25 50 50 20

Q & A

Basic Synthesis and Purification

Q: What are the established methodologies for synthesizing this quinoline-4-carboxylate derivative, and how can purity be optimized? A: Synthesis typically involves esterification between quinoline-4-carboxylic acid derivatives and substituted phenols or alcohols. For example, phosphorous oxychloride (POCl₃) can activate carboxylic acids for nucleophilic attack by hydroxyl groups, as seen in analogous quinoline ester syntheses . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water systems) is recommended. Purity validation requires HPLC (C18 columns, UV detection at 254 nm) or TLC (Rf comparison with standards) .

Structural Characterization Techniques

Q: Which analytical techniques are critical for confirming the molecular structure and substituent positions? A: Key methods include:

- X-ray crystallography to resolve dihedral angles between the quinoline core and substituents (e.g., nitrophenyl groups), as demonstrated for 4-chlorophenyl quinoline-2-carboxylate .

- NMR spectroscopy : ¹H and ¹³C NMR to identify methyl (δ ~2.5 ppm) and nitro groups (meta-coupled aromatic protons, δ ~8.2–8.5 ppm) .

- FT-IR : Carboxylate C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Stability Under Experimental Conditions

Q: How does the compound behave under varying pH, temperature, and light exposure? A: While direct data is limited, analogous quinoline esters show sensitivity to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring are advised. Nitro groups may confer photolability, necessitating amber glassware and inert atmospheres for storage .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do the nitro and methyl substituents influence biological or chemical activity? A: The 4-nitrophenyl group enhances electron-withdrawing effects, potentially increasing reactivity in nucleophilic substitution or redox reactions. 8-Methyl and 4-methylphenyl groups may sterically hinder interactions with biological targets or alter lipophilicity (logP). Comparative assays with analogs lacking these groups (e.g., chloro or methoxy substitutions) are critical for SAR validation .

Experimental Design for Bioactivity Assays

Q: What considerations are essential for designing in vitro or in vivo studies with this compound? A:

- Dose optimization : Start with IC₅₀ determination in cell lines (e.g., MTT assays) using 0.1–100 µM ranges.

- Controls : Include structurally similar analogs (e.g., 8-chloro derivatives) and positive/negative controls .

- Solubility : Pre-solubilize in DMSO (<0.1% final concentration) and verify in PBS or cell media .

- Reproducibility : Use randomized block designs with triplicate measurements, as applied in pharmacological studies .

Addressing Data Contradictions in Biological Activity

Q: How can discrepancies in reported bioactivity be resolved? A: Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For instance, if cytotoxicity conflicts with enzyme inhibition data, perform:

- LC-MS to confirm compound stability in assay conditions .

- Molecular docking to assess binding modes (e.g., quinoline core interactions with ATP-binding pockets) .

- Metabolite screening to rule out degradation products .

Environmental Degradation Pathways

Q: What are the potential environmental transformation products of this compound? A: Nitro groups are prone to microbial reduction to amines under anaerobic conditions, forming 4-aminophenyl derivatives. Photodegradation via UV exposure may cleave the ester bond, releasing quinoline-4-carboxylic acid and nitrophenyl ketones. Use LC-HRMS to track degradation in simulated environmental matrices (soil/water systems) .

Crystallographic Insights into Molecular Interactions

Q: How does crystal packing influence the compound’s reactivity or solubility? A: Intermolecular interactions (e.g., C–H⋯O weak hydrogen bonds) observed in analogs like 4-chlorophenyl quinoline-2-carboxylate create dimers or chains, reducing solubility. Hirshfeld surface analysis can quantify these interactions and guide co-crystallization strategies with solubilizing agents (e.g., cyclodextrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。